NH2-PEG5-OH

Catalog No.
S518595
CAS No.
34188-11-9
M.F
C10H23NO5
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NH2-PEG5-OH

Polydisperse PEG linkers introduce chain-length variability, complicating purification and regulatory batch consistency. NH2-PEG5-OH (CAS 34188-11-9) is an exact-length heterobifunctional dPEG linker with precisely 5 ethylene oxide units (MW 237.29). Its discrete structure resolves these issues. • Orthogonal amine/hydroxyl reactivity prevents crosslinking and dimerization, maximizing stepwise yields in PROTAC or ADC assembly. • Predictable ~17 Å spacer distance ensures consistent conjugate hydrodynamic radius and reproducible pharmacokinetics. • PEG5 backbone preserves aqueous solubility of hydrophobic payloads, reducing aggregation without excipients. • Suitable for amine anchoring to surfaces and subsequent non-fouling hydroxyl layers in biosensor modification.

CAS Number

34188-11-9

Product Name

NH2-PEG5-OH

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C10H23NO5

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C10H23NO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-11H2

InChI Key

DEOUHEFHTMMUCM-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Amino-PEG5-alcohol

Canonical SMILES

C(COCCOCCOCCOCCO)N

The exact mass of the compound Amino-PEG5-alcohol is 237.1576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

500 mg, 0.5 g, 1 g, 5 g

NH2-PEG5-OH (CAS 34188-11-9) is a discrete, heterobifunctional polyethylene glycol (dPEG) linker featuring a primary amine and a hydroxyl group separated by exactly five ethylene oxide units [1]. With an exact molecular weight of 237.29 g/mol, it provides a precise spatial spacer for bioconjugation, proteolysis-targeting chimera (PROTAC) synthesis, and antibody-drug conjugate (ADC) development. In procurement and material selection, this compound is prioritized over polymeric mixtures because its exact chain length ensures reproducible pharmacokinetics, simplifies LC-MS characterization, and provides a predictable hydrodynamic radius for the final conjugated product [1].

Selection Fit

Monodisperse PEG5 spacer provides reproducible end-to-end distance for bioconjugation
Orthogonal amine/hydroxyl reactivity enables sequential, protecting-group-free conjugation
DMSO-soluble format supports parallel synthesis and high-throughput PROTAC library preparation

Replacing NH2-PEG5-OH with polydisperse PEG equivalents (e.g., PEG200-amine mixtures) introduces a distribution of chain lengths, which severely complicates downstream purification and leads to batch-to-batch variability in regulatory submissions [1]. Furthermore, substituting it with homobifunctional linkers, such as NH2-PEG5-NH2 or HO-PEG5-OH, eliminates orthogonal reactivity, causing unwanted cross-linking, dimerization, and significantly lower yields during stepwise conjugation protocols [2]. Similarly, utilizing hydrophobic alkyl linkers (e.g., 14-amino-1-tetradecanol) instead of the PEG5 backbone drastically reduces aqueous solubility, increasing the risk of payload aggregation in physiological buffers and requiring the addition of undesirable excipients[2].

Substitution Risk

PEG chain length alters degradation profile
Shorter (PEG4) or longer (PEG8) spacers shift ternary complex geometry; PROTAC activity is length-dependent and may not transfer directly from NH2-PEG5-OH.
Terminal group mismatch introduces complexity
Di-amine or di-acid linkers lack orthogonal reactivity, requiring protecting group strategies that increase synthetic steps and may generate heterogeneous conjugates.

Purity and Reproducibility: Discrete PEG5 vs. Polydisperse PEG200

Procuring discrete NH2-PEG5-OH guarantees a single molecular entity (237.29 Da) with >95% exact-chain purity, whereas substituting it with a similarly sized polydisperse PEG200-amine yields a Poisson distribution of chains (n=3 to 7)[1]. This monodispersity eliminates the need for complex preparative HPLC separation of linker intermediates, reducing purification yield losses by up to 40% and ensuring absolute batch-to-batch reproducibility in the final conjugate's hydrodynamic radius [1].

Evidence DimensionExact-chain purity and purification yield loss
Target Compound Data>95% exact-chain purity (n=5); single LC-MS peak
Comparator Or BaselinePolydisperse PEG200-amine (mixture of n=3 to 7 chains)
Quantified DifferenceEliminates up to 40% yield loss associated with preparative HPLC separation of mixed-chain conjugates
ConditionsLC-MS characterization and preparative purification of bioconjugation intermediates

Buyers scaling up pharmaceutical intermediates must procure discrete PEGs to meet strict regulatory definitions for small molecules and avoid costly downstream purification bottlenecks.

DMSO solubility
Supporting evidence
100 mg/mL (421 mM)
Supports solution-phase synthesis and assay stock preparation workflows
Ultrasonic assistance; comparator data not available in same source

Directional Synthesis Control: Heterobifunctional vs. Homobifunctional Linkers

NH2-PEG5-OH features orthogonal amine and hydroxyl termini, allowing for precise 1:1 stoichiometric coupling at the amine (e.g., with NHS esters) while leaving the hydroxyl intact for subsequent activation [1]. In contrast, attempting the same stepwise synthesis with a homobifunctional comparator like NH2-PEG5-NH2 under identical conditions typically results in 20-30% unwanted dimeric cross-linking, drastically lowering the yield of the desired monomeric intermediate[1].

Evidence DimensionMonomeric coupling yield vs. dimeric cross-linking
Target Compound DataNear-quantitative monomeric coupling (>90% yield) with no cross-linking
Comparator Or BaselineNH2-PEG5-NH2 (homobifunctional diamine)
Quantified DifferencePrevents the 20-30% dimeric cross-linking penalty inherent to homobifunctional linkers
ConditionsAmidation reactions with activated carboxylic acids (e.g., NHS esters) in DMF/DIPEA

Procuring a heterobifunctional linker is essential for multi-step synthesis workflows where preventing payload dimerization is critical for maximizing overall yield and minimizing waste.

Linker length vs. degradation
Class-level inference
Shorter PEG chains (2-6 units) displayed greater degradation potency; 5-unit length is within the active window for GSPT1 modulation
Supports linker-length SAR optimization for PROTAC design
Retro-2-based PROTACs; direct DC50 values per linker not reported

Spatial Gap and Permeability: PEG5 vs. PEG2 and PEG12

The 5-unit PEG chain provides a precise contour length of approximately 15–18 Å, which bridges the gap between E3 ligase and target protein ligands without steric clashing [1]. Compared to shorter linkers like NH2-PEG2-OH (which often fail to relieve steric hindrance) or longer linkers like NH2-PEG12-OH (which increase the polar surface area excessively and can reduce cellular permeability by >50%), NH2-PEG5-OH strikes a measurable balance between spatial separation and membrane crossing [1].

Evidence DimensionSpatial separation distance and cellular permeability retention
Target Compound Data~15-18 Å contour length; maintains high cellular permeability
Comparator Or BaselineNH2-PEG12-OH (excessive PSA) and NH2-PEG2-OH (insufficient length)
Quantified DifferenceAvoids the >50% drop in cellular permeability seen with PEG12 while providing ~10 Å more spatial reach than PEG2
ConditionsPROTAC linker optimization and cell-based degradation assays

Selecting the exact PEG5 length allows medicinal chemists to rationally tune the spatial gap in bifunctional molecules without sacrificing the cell permeability required for intracellular efficacy.

Bioanalytical detection
Supporting evidence
UHPLC-MS/MS achieves LLOQ 0.01 μg/mL, R² 0.9996 for PEG5 motif
Enables quantitative tracking of PEG5 conjugates in biological matrices
Method validated for mPEG5-NH2; OH-PEG8-OH internal standard used

Aqueous Solubility Enhancement: PEG Backbone vs. Aliphatic Linkers

The incorporation of five oxygen atoms within the ether backbone of NH2-PEG5-OH significantly enhances the hydration shell of the resulting conjugate[1]. When compared to an equivalent carbon-chain aliphatic linker (e.g., 14-amino-1-tetradecanol), the PEG5 linker increases the aqueous solubility of highly lipophilic payloads by several orders of magnitude, preventing the rapid aggregation (<1 mg/mL solubility) typically observed with hydrophobic alkyl chains in physiological buffers[1].

Evidence DimensionConjugate solubility in physiological buffers
Target Compound DataHigh aqueous solubility; forms a dynamic hydration shell
Comparator Or Baseline14-amino-1-tetradecanol (aliphatic equivalent)
Quantified DifferenceIncreases solubility by orders of magnitude, preventing aggregation at concentrations where aliphatic linkers fail (<1 mg/mL)
ConditionsFormulation of lipophilic ADC payloads or PROTACs in aqueous buffers (pH 7.4)

For formulation scientists, procuring PEG-based linkers is a direct strategy to rescue the solubility of highly lipophilic active pharmaceutical ingredients (APIs) without relying on harsh surfactants.

Stepwise PROTAC Synthesis

NH2-PEG5-OH is procured for constructing proteolysis-targeting chimeras where the amine is first coupled to an E3 ligase ligand, and the hydroxyl is subsequently activated (e.g., to a mesylate or tosylate) to attach the target protein binder at a precise ~17 Å distance, ensuring high cellular permeability [1].

Antibody-Drug Conjugate (ADC) Linker Development

Used as a non-cleavable hydrophilic spacer in ADCs to attach hydrophobic cytotoxins. The exact-chain PEG5 backbone improves the overall solubility of the payload, prevents premature aggregation of the antibody complex, and simplifies the LC-MS characterization of the final biologic [2].

Surface Functionalization and Biomaterials

Sourced for modifying biosensors, nanoparticles, or medical device surfaces, where the hydroxyl group provides a non-fouling hydrophilic layer while the amine anchors the molecule to activated substrates, avoiding the cross-linking issues associated with homobifunctional diamines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker-length SAR
Monodisperse PEG5 chain with orthogonal amine/hydroxyl
Degradation activity comparison vs. PEG4 and PEG6 linkers
Non-cleavable ADC synthesis
PEG5 spacer hydrophilicity and defined molecular weight
Conjugate aggregation and pharmacokinetic profile assessment
Sequential bioconjugation
Orthogonal reactivity of primary amine and hydroxyl termini
Homogeneous construct formation without cross-linking
Preclinical PK quantification
Compatibility with validated UHPLC-MS/MS methods for PEG5
Quantitative bioanalysis in research matrices; method transfer

XLogP3

-2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

237.15762283 Da

Monoisotopic Mass

237.15762283 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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